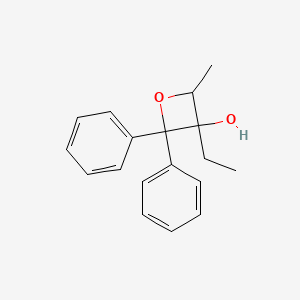
3-Ethyl-4-methyl-2,2-diphenyloxetan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-methyl-2,2-diphenyloxetan-3-ol is an organic compound with a complex structure that includes an oxetane ring, which is a four-membered cyclic ether. This compound is notable for its unique arrangement of ethyl, methyl, and diphenyl groups attached to the oxetane ring, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-2,2-diphenyloxetan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-4-methyl-2,2-diphenylpropan-1-ol with a strong acid catalyst to induce cyclization and form the oxetane ring. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the cyclization process.
Catalysts: Strong acids such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
化学反応の分析
Types of Reactions
3-Ethyl-4-methyl-2,2-diphenyloxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
3-Ethyl-4-methyl-2,2-diphenyloxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethyl-4-methyl-2,2-diphenyloxetan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The oxetane ring’s strained structure can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules.
類似化合物との比較
Similar Compounds
3-Ethyl-4-methyl-2,2-diphenylpropan-1-ol: A precursor in the synthesis of 3-Ethyl-4-methyl-2,2-diphenyloxetan-3-ol.
2,2-Diphenyloxetane: A simpler oxetane derivative with similar structural features.
4-Methyl-2,2-diphenyloxetan-3-ol: A closely related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific combination of ethyl, methyl, and diphenyl groups attached to the oxetane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
89867-87-8 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
3-ethyl-4-methyl-2,2-diphenyloxetan-3-ol |
InChI |
InChI=1S/C18H20O2/c1-3-17(19)14(2)20-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,3H2,1-2H3 |
InChIキー |
HGZXTYADDFXPFJ-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
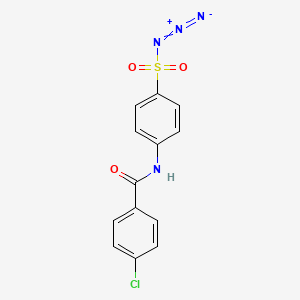
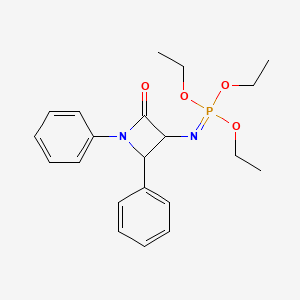
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)

![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
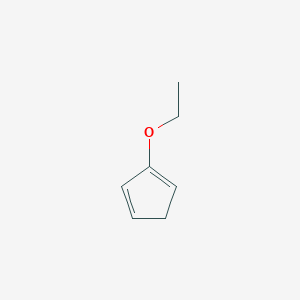
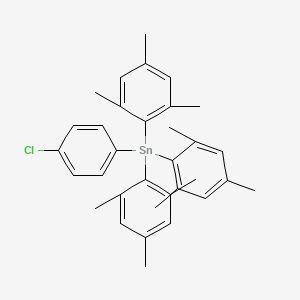
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
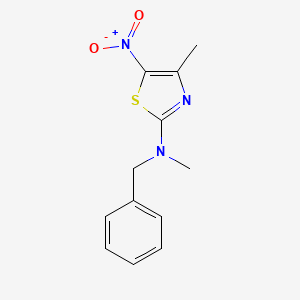
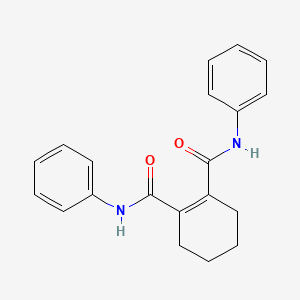
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
